An In-Depth Technical Guide to the Chemical Structure Analysis of 2,6-Difluoro-3-(trifluoromethyl)phenacyl bromide
An In-Depth Technical Guide to the Chemical Structure Analysis of 2,6-Difluoro-3-(trifluoromethyl)phenacyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoro-3-(trifluoromethyl)phenacyl bromide is a highly functionalized aromatic ketone of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring two ortho-fluorine atoms, a trifluoromethyl group, and an α-bromoacetyl moiety, imparts distinct electronic and steric properties. These characteristics make it a valuable building block for the synthesis of novel pharmaceutical agents and molecular probes. The precise structural elucidation of this compound is paramount for its effective utilization, ensuring the desired reactivity, and confirming its identity in complex reaction mixtures.
This guide provides a comprehensive, in-depth analysis of the chemical structure of 2,6-Difluoro-3-(trifluoromethyl)phenacyl bromide. As a Senior Application Scientist, the following sections detail the expected outcomes from key analytical techniques, explaining the rationale behind the predicted spectral features. This document is designed to serve as a practical reference for researchers, offering a robust framework for the characterization of this and structurally related molecules.
Synthesis and Structural Overview
The synthesis of 2,6-Difluoro-3-(trifluoromethyl)phenacyl bromide typically proceeds via the α-bromination of its precursor, 2',6'-Difluoro-3'-(trifluoromethyl)acetophenone. This reaction is a well-established method for the preparation of phenacyl bromides.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of the target compound.
The structural analysis of the final product relies on a combination of spectroscopic methods to unequivocally determine its connectivity and stereochemistry. The following sections will delve into the predicted data from Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For 2,6-Difluoro-3-(trifluoromethyl)phenacyl bromide, the most informative technique would be high-resolution mass spectrometry (HRMS) to confirm the exact mass.
Expected Molecular Ion and Isotopic Pattern:
Due to the presence of a bromine atom, the mass spectrum is expected to exhibit a characteristic isotopic pattern for the molecular ion peak (M+). Bromine has two naturally occurring isotopes, 79Br and 81Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity separated by two mass units (M+ and M+2).
| Isotope | Calculated Exact Mass | Relative Abundance |
| C9H479BrF5O | 301.9444 | ~100% |
| C9H481BrF5O | 303.9423 | ~98% |
Fragmentation Pattern:
The fragmentation of phenacyl bromides in the mass spectrometer is often predictable. The primary fragmentation pathways for 2,6-Difluoro-3-(trifluoromethyl)phenacyl bromide are anticipated to involve:
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α-Cleavage: Loss of the bromine radical (•Br) to form a stable acylium ion.
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Loss of the Bromoacetyl Group: Cleavage of the bond between the aromatic ring and the carbonyl group.
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathway.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 2,6-Difluoro-3-(trifluoromethyl)phenacyl bromide is expected to be dominated by the strong absorption of the carbonyl group.
| Functional Group | Expected Absorption Range (cm-1) | Notes |
| C=O Stretch (Ketone) | 1690 - 1715 | The conjugation with the aromatic ring and the presence of electron-withdrawing fluorine atoms will influence the exact position. Aromatic ketones typically absorb in this region[1]. |
| C-F Stretch (Aromatic) | 1100 - 1400 | Multiple strong bands are expected due to the C-F bonds of the difluoro and trifluoromethyl groups. |
| C-Br Stretch | 500 - 600 | This absorption is in the fingerprint region and may be difficult to assign definitively. |
| Aromatic C=C Stretch | 1450 - 1600 | Several bands of variable intensity are expected. |
| Aromatic C-H Stretch | ~3050 - 3100 | A weak absorption is anticipated for the two aromatic protons. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules, providing information on the connectivity and chemical environment of individual atoms. For 2,6-Difluoro-3-(trifluoromethyl)phenacyl bromide, 1H, 13C, and 19F NMR will be crucial.
1H NMR Spectroscopy
The 1H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the methylene protons.
Predicted 1H NMR Data (in CDCl3):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| -CH2Br | 4.4 - 4.6 | Singlet (or narrow triplet due to 4JH-F) | - | The methylene protons are adjacent to a carbonyl group and a bromine atom, leading to a downfield shift. A small coupling to the ortho-fluorine (F6) is possible. |
| Ar-H (H-4) | 7.6 - 7.8 | Triplet of doublets (td) or multiplet | 3JH-H ≈ 8-9, 4JH-F ≈ 5-7 | This proton is coupled to the adjacent aromatic proton (H-5) and the two fluorine atoms (F2 and F6). |
| Ar-H (H-5) | 7.2 - 7.4 | Triplet of doublets (td) or multiplet | 3JH-H ≈ 8-9, 3JH-F ≈ 9-11 | This proton is coupled to the adjacent aromatic proton (H-4) and the fluorine atom at C6. |
13C NMR Spectroscopy
The 13C NMR spectrum will provide information on all nine carbon atoms in the molecule. The signals will be split due to coupling with fluorine atoms (nJC-F).
Predicted 13C NMR Data (in CDCl3):
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Rationale |
| C=O | 188 - 192 | Triplet (t) due to 3JC-F | The carbonyl carbon is shifted downfield. It will likely show coupling to the two ortho-fluorine atoms. |
| -CH2Br | 30 - 35 | Singlet or doublet | This aliphatic carbon is in a typical range for α-haloketones. |
| C-CF3 | ~122 (quartet) | Quartet (q) due to 1JC-F | The carbon of the trifluoromethyl group will appear as a quartet with a large one-bond C-F coupling constant. |
| Aromatic Carbons | 110 - 165 | Various (d, t, q, dd, etc.) | The chemical shifts and multiplicities of the aromatic carbons will be complex due to the combined effects of the substituents and C-F couplings over one, two, and three bonds. Carbons directly attached to fluorine will show large one-bond couplings. |
19F NMR Spectroscopy
19F NMR is particularly informative for this molecule, as it will directly probe the chemical environment of the five fluorine atoms.
Predicted 19F NMR Data (referenced to CFCl3):
| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| -CF3 | -60 to -65 | Singlet or narrow multiplet | - | The trifluoromethyl group attached to an aromatic ring typically appears in this region. Small couplings to the ortho-fluorine (F2) and the aromatic proton (H-4) are possible. |
| Ar-F (F-2) | -105 to -115 | Doublet of doublets (dd) or multiplet | 3JF-F ≈ 20-25, 4JF-H ≈ 6-8 | This fluorine is coupled to the adjacent fluorine (F6) and the aromatic proton (H-4). |
| Ar-F (F-6) | -105 to -115 | Doublet of doublets (dd) or multiplet | 3JF-F ≈ 20-25, 3JF-H ≈ 9-11 | This fluorine is coupled to the adjacent fluorine (F2) and the aromatic proton (H-5). |
NMR Analysis Workflow:
Caption: A typical workflow for NMR-based structure elucidation.
Experimental Protocols
General Considerations: All manipulations should be carried out in a well-ventilated fume hood, as phenacyl bromides are lachrymators. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.
Synthesis of 2,6-Difluoro-3-(trifluoromethyl)phenacyl bromide:
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To a solution of 2',6'-Difluoro-3'-(trifluoromethyl)acetophenone (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or diethyl ether), add a catalytic amount of an acid catalyst (e.g., a few drops of 48% HBr).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise with stirring.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
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Pour the reaction mixture into ice water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization or column chromatography.
NMR Sample Preparation:
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Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl3).
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Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
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Transfer the solution to a 5 mm NMR tube.
Mass Spectrometry (ESI-HRMS):
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Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
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Infuse the solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer.
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Acquire the spectrum in positive or negative ion mode.
FTIR Spectroscopy (ATR):
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Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
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Apply pressure to ensure good contact between the sample and the crystal.
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Acquire the spectrum over the range of 4000-400 cm-1.
Conclusion
The structural elucidation of 2,6-Difluoro-3-(trifluoromethyl)phenacyl bromide requires a multi-technique spectroscopic approach. The combination of mass spectrometry, infrared spectroscopy, and multinuclear NMR spectroscopy provides a comprehensive and unambiguous characterization of this highly functionalized molecule. The predicted spectral data and fragmentation patterns outlined in this guide serve as a robust framework for researchers to confirm the identity and purity of their synthesized material, paving the way for its application in the development of new chemical entities.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Field, L. D., Li, H., & Magill, A. M. (2007).
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press.
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
